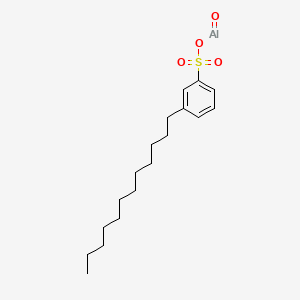![molecular formula C19H24N2O4 B13786455 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester CAS No. 256407-56-4](/img/structure/B13786455.png)
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1H-Indole-3-acetic acid: A plant hormone involved in regulating growth and development.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness
1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
256407-56-4 |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
tert-butyl 1-(2-methoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-9-13-12-7-5-6-8-14(12)20-17(13)15(21)11-16(22)24-4/h5-8,15,20H,9-11H2,1-4H3 |
Clave InChI |
WHWBEUASJDBREX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1CC(=O)OC)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


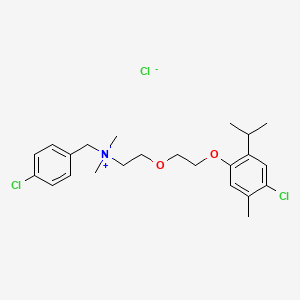
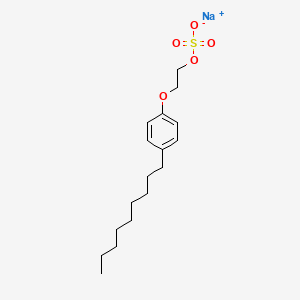
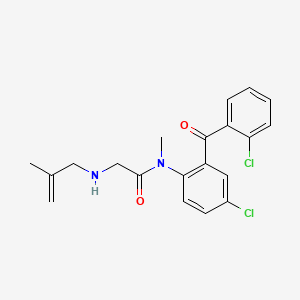
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
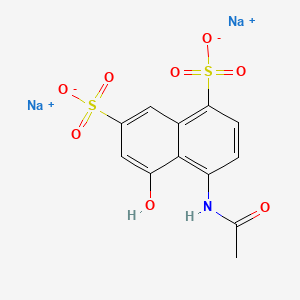
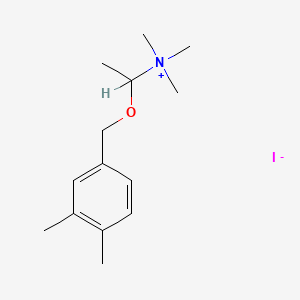
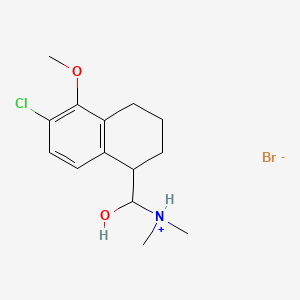
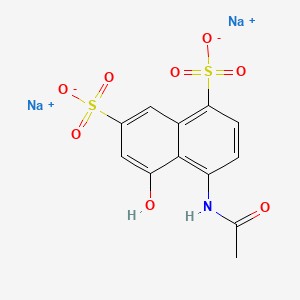

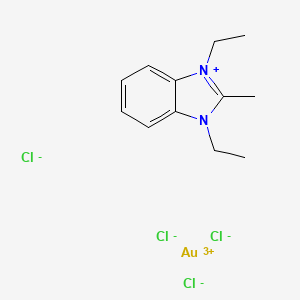

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
